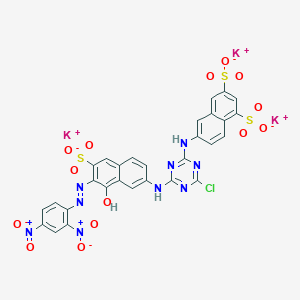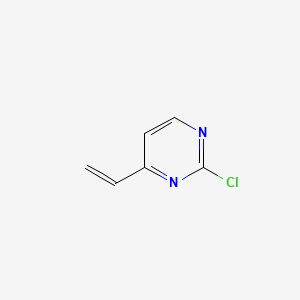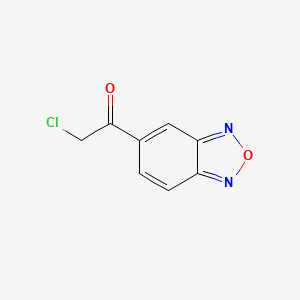
Eupahualin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupahualin C is a sesquiterpene lactone isolated from the plant Eupatorium hualienense. It has garnered significant attention due to its notable cytotoxic activities against various cancer cell lines, including human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cells . The molecular formula of this compound is C20H24O6, and it has a molecular weight of 360.40 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eupahualin C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes are not widely documented, but it is known that the compound can be isolated from the herbs of Eupatorium hualienense. The isolation process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Eupatorium hualienense. The process involves harvesting the plant material, drying, and then extracting the active compounds using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracts are then subjected to chromatographic techniques to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Eupahualin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Eupahualin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: this compound is used in biological studies to investigate its cytotoxic effects on various cancer cell lines
Medicine: The compound is being explored for its potential therapeutic applications in treating cancers such as chronic myelogenous leukemia and bone cancer
Mecanismo De Acción
The mechanism of action of Eupahualin C involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial membrane potential and activate caspases, which are crucial for the apoptotic process .
Comparación Con Compuestos Similares
Eupahualin C is unique among sesquiterpene lactones due to its specific structural features and potent cytotoxic activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with notable anti-cancer properties.
Artemisinin: Known for its anti-malarial activity, it also exhibits cytotoxic effects on cancer cells.
Helenalin: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.
Compared to these compounds, this compound stands out due to its specific activity against chronic myelogenous leukemia and bone cancer cells .
Propiedades
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCYDOPXMGUET-OSTFJODSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2H-5,3-Methenofuro[3,2-b]pyridine(9CI)](/img/new.no-structure.jpg)
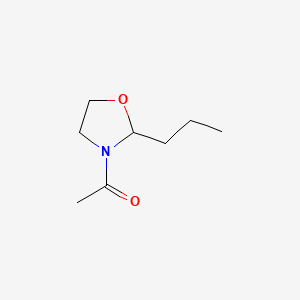
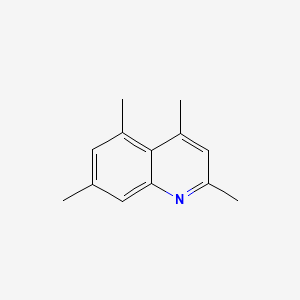
![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)
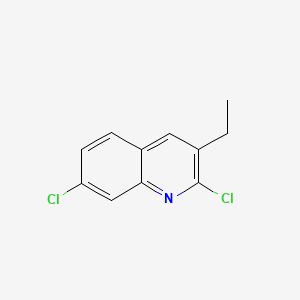
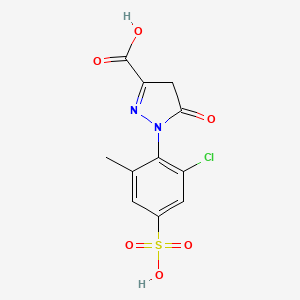
![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)
